An In-depth Technical Guide to 2-Methoxy-4,5-dimethylbenzoic Acid: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 2-Methoxy-4,5-dimethylbenzoic Acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-4,5-dimethylbenzoic acid, a polysubstituted aromatic carboxylic acid, represents a valuable yet under-characterized building block in the expansive field of medicinal chemistry. Its unique substitution pattern, featuring a carboxylic acid, a methoxy group, and two methyl groups on the benzene ring, offers a nuanced combination of steric and electronic properties. These attributes make it an intriguing scaffold for the synthesis of novel small molecules with potential therapeutic applications. The strategic placement of the methoxy and methyl groups can significantly influence the pharmacokinetic and pharmacodynamic properties of derivative compounds, making this molecule a person of interest for structure-activity relationship (SAR) studies.
This technical guide provides a comprehensive overview of the chemical properties of 2-Methoxy-4,5-dimethylbenzoic acid, a proposed synthetic route, predicted spectral data for its characterization, and a discussion of its potential applications as a versatile intermediate in drug development. While experimental data for this specific molecule is not extensively available in the public domain, this guide leverages established principles of organic chemistry and data from closely related analogs to provide a robust and practical resource for researchers.
Physicochemical and Spectroscopic Properties
2-Methoxy-4,5-dimethylbenzoic acid is a solid at room temperature with a melting point of 147°C[1]. Its molecular structure and key identifying information are summarized in the tables below.
Table 1: Physicochemical Properties of 2-Methoxy-4,5-dimethylbenzoic Acid
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₃ | [1] |
| Molecular Weight | 180.20 g/mol | [1] |
| CAS Number | 91061-36-8 | [1][2] |
| Appearance | Solid | Inferred |
| Melting Point | 147°C | [1] |
| IUPAC Name | 2-methoxy-4,5-dimethylbenzoic acid | [1] |
| InChI Key | HATRJAVAPAPTBH-UHFFFAOYSA-N | [1] |
| SMILES | COc1cc(C)c(cc1C(=O)O)C | [2] |
Predicted Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.5-12.0 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is typically a broad singlet at a high chemical shift. |
| ~7.8 | Singlet | 1H | Ar-H | Aromatic proton ortho to the carboxylic acid group. |
| ~6.8 | Singlet | 1H | Ar-H | Aromatic proton para to the carboxylic acid group. |
| ~3.9 | Singlet | 3H | -OCH₃ | Methoxy group protons typically appear as a singlet in this region. |
| ~2.3 | Singlet | 3H | Ar-CH₃ | Methyl group protons attached to the aromatic ring. |
| ~2.2 | Singlet | 3H | Ar-CH₃ | Methyl group protons attached to the aromatic ring. |
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~172 | C=O (Carboxylic Acid) | The carbonyl carbon of a carboxylic acid is typically found in this downfield region. |
| ~158 | Ar-C (C-OCH₃) | Aromatic carbon attached to the electron-donating methoxy group. |
| ~140 | Ar-C (C-CH₃) | Quaternary aromatic carbon attached to a methyl group. |
| ~138 | Ar-C (C-CH₃) | Quaternary aromatic carbon attached to a methyl group. |
| ~130 | Ar-CH | Aromatic methine carbon. |
| ~125 | Ar-C (C-COOH) | Quaternary aromatic carbon attached to the carboxylic acid group. |
| ~110 | Ar-CH | Aromatic methine carbon. |
| ~56 | -OCH₃ | Carbon of the methoxy group. |
| ~20 | -CH₃ | Carbon of an aromatic methyl group. |
| ~19 | -CH₃ | Carbon of an aromatic methyl group. |
The IR spectrum of 2-Methoxy-4,5-dimethylbenzoic acid is expected to show characteristic absorption bands for its functional groups:
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O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.
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C-H Stretch (Aromatic and Aliphatic): Sharp peaks around 3000-2850 cm⁻¹.
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C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1680 cm⁻¹.
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C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.
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C-O Stretch (Ether and Carboxylic Acid): Bands in the 1300-1000 cm⁻¹ region.
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) for 2-Methoxy-4,5-dimethylbenzoic acid would be observed at an m/z of 180. Key fragmentation patterns would likely involve the loss of a methyl group (M-15), a methoxy group (M-31), and a carboxyl group (M-45).
Proposed Synthesis of 2-Methoxy-4,5-dimethylbenzoic Acid
A plausible and efficient synthesis of 2-Methoxy-4,5-dimethylbenzoic acid can be envisioned starting from the commercially available 2,3-dimethylanisole. The proposed route involves a Friedel-Crafts acylation followed by a haloform reaction to introduce the carboxylic acid functionality.
Experimental Protocol:
Step 1: Friedel-Crafts Acylation of 2,3-Dimethylanisole
Causality: This step introduces an acetyl group onto the aromatic ring, which will be subsequently converted to the carboxylic acid. The acylation is directed by the electron-donating methoxy and methyl groups, with the position of acylation being influenced by both electronic and steric factors.
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To a stirred solution of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add acetyl chloride (1.1 eq) dropwise.
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Stir the mixture for 15 minutes at 0 °C.
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Add a solution of 2,3-dimethylanisole (1.0 eq) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.
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Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
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Upon completion, pour the reaction mixture slowly into a beaker of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
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Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to yield 4-acetyl-2,3-dimethylanisole.
Step 2: Haloform Reaction
Causality: The haloform reaction is a reliable method for converting methyl ketones to carboxylic acids. The acetyl group introduced in the previous step is ideal for this transformation.
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Prepare a solution of sodium hydroxide (4.0 eq) in water.
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To this solution, add bromine (3.0 eq) dropwise at 0 °C to form a sodium hypobromite solution.
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Add a solution of 4-acetyl-2,3-dimethylanisole (1.0 eq) in a suitable solvent like dioxane or THF to the hypobromite solution.
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Stir the reaction mixture vigorously at room temperature for several hours, or until the reaction is complete as indicated by TLC.
-
Quench the excess hypobromite by adding a small amount of sodium sulfite solution.
-
Extract the aqueous layer with a non-polar solvent like ether to remove any non-acidic byproducts.
Step 3: Acidification
Causality: The carboxylate salt formed in the haloform reaction is protonated to yield the final carboxylic acid product, which will precipitate from the aqueous solution.
-
Cool the aqueous layer from the previous step in an ice bath.
-
Slowly add concentrated hydrochloric acid with stirring until the pH of the solution is acidic (pH ~2).
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A precipitate of 2-Methoxy-4,5-dimethylbenzoic acid will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
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The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Chemical Reactivity and Applications in Drug Development
2-Methoxy-4,5-dimethylbenzoic acid serves as a versatile scaffold for the synthesis of more complex molecules, primarily through reactions involving its carboxylic acid functionality.
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Esterification and Amidation: The carboxylic acid group can be readily converted to esters and amides. These reactions are fundamental in medicinal chemistry for creating prodrugs, modifying solubility, and forming key pharmacophoric interactions. The formation of amides, in particular, is a cornerstone of peptide and small molecule drug synthesis.
-
Building Block for Heterocycles: The carboxylic acid can be used as a handle to construct various heterocyclic ring systems, which are prevalent in many drug classes.
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Influence of Substituents: The methoxy and dimethyl groups on the aromatic ring can influence the binding of the molecule to biological targets through steric and electronic effects. They can also impact the metabolic stability of the compound by blocking potential sites of oxidation.
While specific biological activities of 2-Methoxy-4,5-dimethylbenzoic acid itself are not well-documented, substituted benzoic acids are known to be precursors for a wide range of pharmaceuticals, including anti-inflammatory, analgesic, and cardiovascular drugs[3]. The unique substitution pattern of this molecule makes it a promising candidate for library synthesis and lead optimization in drug discovery programs.
Solubility Profile
The solubility of 2-Methoxy-4,5-dimethylbenzoic acid in various solvents can be inferred from its structure and data on similar compounds.
Table 4: Predicted Solubility of 2-Methoxy-4,5-dimethylbenzoic Acid
| Solvent | Predicted Solubility | Rationale |
| Water | Sparingly soluble | The non-polar aromatic ring and methyl groups reduce water solubility, although the carboxylic acid and methoxy groups provide some polarity. |
| Methanol, Ethanol | Soluble | Polar protic solvents that can hydrogen bond with the carboxylic acid and methoxy groups. |
| Acetone, Ethyl Acetate | Soluble | Polar aprotic solvents that can act as hydrogen bond acceptors. |
| Dichloromethane, Chloroform | Moderately Soluble | The overall polarity of the molecule allows for some solubility in these less polar solvents. |
| Hexanes, Toluene | Sparingly to Insoluble | Non-polar solvents are unlikely to effectively solvate the polar functional groups. |
| DMSO, DMF | Very Soluble | Highly polar aprotic solvents that can effectively solvate a wide range of organic molecules. |
Safety and Handling
No specific material safety data sheet (MSDS) is available for 2-Methoxy-4,5-dimethylbenzoic acid. However, based on the safety information for closely related compounds such as 2-methoxybenzoic acid and other substituted benzoic acids, the following precautions are recommended[4][5][6].
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Hazard Identification: May be harmful if swallowed. Causes skin irritation and serious eye irritation. May cause respiratory irritation.
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles or a face shield.
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Skin Protection: Wear compatible chemical-resistant gloves.
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Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.
-
-
Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash thoroughly after handling.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
2-Methoxy-4,5-dimethylbenzoic acid is a promising, albeit under-explored, chemical entity with significant potential as a building block in medicinal chemistry and drug discovery. Its unique structural features offer opportunities for the synthesis of novel compounds with tailored properties. While a lack of extensive experimental data necessitates a predictive approach to its characterization, this guide provides a solid foundation for researchers to begin working with this compound. The proposed synthesis is based on reliable and well-established chemical transformations, and the predicted spectral and solubility data offer a starting point for its identification and handling. As the demand for novel chemical scaffolds continues to grow, the exploration of compounds like 2-Methoxy-4,5-dimethylbenzoic acid will be crucial for the advancement of therapeutic innovation.
References
- 1. 2-Methoxy-4,5-dimethylbenzoic Acid|CAS 91061-36-8 [benchchem.com]
- 2. 2-Methoxy-4,5-dimethylbenzoic acid [sobekbio.com]
- 3. srinichem.com [srinichem.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. CN103387494A - Method for preparing 2-hydroxy-4,5-dimethoxybenzoic acid - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
